
(1S,2S)-2-(Ethyl(methyl)amino)cyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL (MIXTURE OF TRANS-ISOMERS) is a compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The compound exists as a mixture of trans-isomers, which means that the substituents are located on opposite sides of the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL typically involves the reaction of cyclohexanone with ethylmethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is then subjected to hydrogenation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to isolate the trans-isomers.
Analyse Des Réactions Chimiques
Types of Reactions
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and various substituted amino alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used as a building block for the synthesis of more complex molecules. It is also studied for its stereochemical properties and reactivity.
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis. It is also explored for its interactions with biological molecules.
Medicine
In medicine, the compound is studied for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential as a therapeutic agent.
Industry
In the industrial sector, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
TRANS-2-(DIMETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with two methyl groups attached to the amino group.
TRANS-2-(ETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with an ethyl group attached to the amino group.
TRANS-2-(METHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with a methyl group attached to the amino group.
Uniqueness
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is unique due to the presence of both ethyl and methyl groups attached to the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(1S,2S)-2-[ethyl(methyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-10(2)8-6-4-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
WXNAGJJUDIZVNK-IUCAKERBSA-N |
SMILES isomérique |
CCN(C)[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CCN(C)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


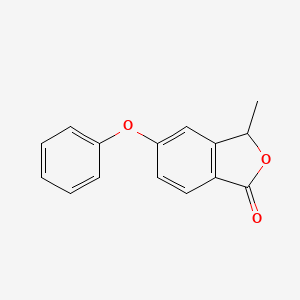
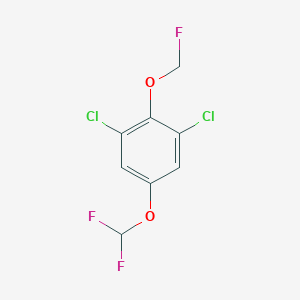
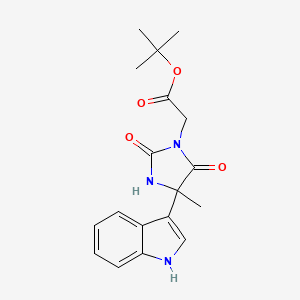

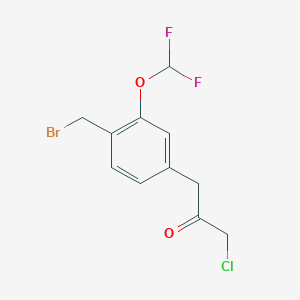

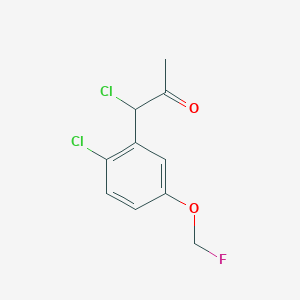

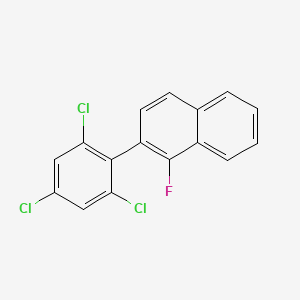



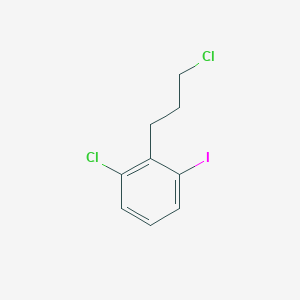
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
